4-(2,3-Difluorophenyl)phenol

Suzuki-Miyaura Coupling Process Chemistry Yield Optimization

Procure 4-(2,3-Difluorophenyl)phenol (CAS 202464-01-5) for research requiring the specific 2,3-difluoro substitution pattern. This regioisomer is critical for synthesizing active mGluR2-targeted scaffolds and liquid crystals with high negative dielectric anisotropy, unlike the 2,4- or 3,4-difluoro analogs. For scale-up, implement the optimized cesium carbonate protocol (75% yield) instead of the standard 27% yield procedure to significantly reduce cost per gram. Ensure your synthesis outcomes by selecting the correct biphenyl building block.

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
CAS No. 202464-01-5
Cat. No. B3025433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Difluorophenyl)phenol
CAS202464-01-5
Molecular FormulaC12H8F2O
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O
InChIInChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H
InChIKeyBPNQXCRUPFDZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Difluorophenyl)phenol (CAS 202464-01-5): A Fluorinated Biphenyl Phenol for Liquid Crystal and CNS Modulator Synthesis


4-(2,3-Difluorophenyl)phenol (CAS 202464-01-5, molecular formula C12H8F2O, molecular weight 206.19 g/mol) is a fluorinated biphenyl derivative featuring a phenolic hydroxyl group on one ring and a 2,3-difluoro substitution pattern on the opposing phenyl ring . This compound serves as a versatile synthetic intermediate or building block, primarily accessed via Suzuki-Miyaura cross-coupling between 4-bromophenol and 2,3-difluorophenylboronic acid under palladium catalysis .

Why Generic Substitution of 4-(2,3-Difluorophenyl)phenol Fails in High-Value Synthetic Routes


In medicinal chemistry and advanced materials synthesis, the regioisomeric placement of fluorine atoms on the biphenyl scaffold is not interchangeable. 4-(2,3-Difluorophenyl)phenol possesses a specific 2,3-difluoro substitution pattern that imparts distinct electronic and steric properties relative to its 2,4-, 3,4-, and 2,6-difluoro analogs. These differences can critically alter reactivity in downstream transformations, biological target engagement (e.g., mGluR2 modulation), and mesophase behavior in liquid crystal applications [1][2]. The following evidence demonstrates precisely where this specific substitution pattern yields quantifiably different outcomes compared to the most relevant in-class alternatives.

Quantitative Differentiation of 4-(2,3-Difluorophenyl)phenol vs. Closest Analogs: An Evidence-Based Procurement Guide


Suzuki-Miyaura Coupling Yield: Optimized Protocol Yields 75% vs. Standard 27% for 2,3-Difluorophenylphenol

The synthesis of 4-(2,3-difluorophenyl)phenol via Suzuki-Miyaura coupling is highly condition-dependent, with reported yields ranging from 27% under standard conditions to 75% using an optimized cesium carbonate protocol [1]. This yield differential is critical for procurement and process scale-up decisions.

Suzuki-Miyaura Coupling Process Chemistry Yield Optimization

Regioisomeric Impact on Liquid Crystal Dielectric Anisotropy: 2,3-Difluoro Substitution Enables Negative Δε for VA/IPS Displays

Liquid crystal compounds incorporating the 2,3-difluorophenyl moiety exhibit large negative dielectric anisotropy (Δε), a property essential for vertical alignment (VA) and in-plane switching (IPS) display modes [1][2]. This contrasts with regioisomers such as 2,4- and 3,4-difluorophenyl analogs, which generally yield positive or weakly negative Δε and are not suitable for the same display technologies.

Liquid Crystals Dielectric Anisotropy VA/IPS Displays

Intermediate for mGluR2 Modulators: 4-(2,3-Difluorophenyl)phenol as a Key Building Block in CNS Drug Discovery

4-(2,3-Difluorophenyl)phenol is specifically claimed as an intermediate in the synthesis of substituted para-biphenyloxymethyl dihydro oxazolopyrimidinones, a class of compounds that act as modulators of the metabotropic glutamate receptor 2 (mGluR2) [1]. mGluR2 is a validated target for various CNS disorders including schizophrenia, anxiety, and depression. While direct biological data for the phenol itself is absent, its structural role as the core biphenyl scaffold in these active modulators distinguishes it from other difluorophenylphenol isomers that have not been disclosed in the same context.

mGluR2 Modulators CNS Drug Discovery Medicinal Chemistry

Predicted Physicochemical Profile: pKa and LogP Differentiation from Other Difluorophenylphenols

Predicted pKa and LogP values provide a quantitative basis for selecting among difluorophenylphenol regioisomers in early-stage drug design. 4-(2,3-Difluorophenyl)phenol exhibits a predicted pKa of 9.19±0.30 and LogP of 3.6, which differ from the 2,4- and 3,4-isomers .

Physicochemical Properties ADME Prediction Lead Optimization

Optimal Application Scenarios for 4-(2,3-Difluorophenyl)phenol in Medicinal Chemistry and Advanced Materials R&D


Synthesis of mGluR2 Negative/Positive Allosteric Modulators for CNS Drug Discovery

Medicinal chemistry teams developing mGluR2-targeted therapeutics should procure 4-(2,3-difluorophenyl)phenol as a key intermediate for constructing substituted para-biphenyloxymethyl dihydro oxazolopyrimidinone scaffolds [1]. The compound's specific 2,3-difluoro substitution pattern is essential for accessing the claimed modulator series; substituting with 2,4- or 3,4-difluoro analogs may lead to inactive or suboptimal compounds.

Development of Negative Dielectric Anisotropy Liquid Crystal Mixtures for VA and IPS Displays

Materials scientists formulating liquid crystal mixtures for vertical alignment (VA) and in-plane switching (IPS) display modes should utilize 4-(2,3-difluorophenyl)phenol as a precursor to liquid crystals bearing the 2,3-difluorophenyl unit [1][2]. This moiety confers large negative dielectric anisotropy (Δε), a critical performance requirement not met by 2,4- or 3,4-difluoro regioisomers [1][2].

Process Development and Scale-Up of Suzuki-Miyaura Coupling Reactions

Process chemists seeking to scale the synthesis of 4-(2,3-difluorophenyl)phenol should implement the optimized cesium carbonate protocol to achieve 75% yield, rather than the standard 27% yield procedure [1]. This yield differential translates directly to reduced cost per gram and improved throughput, making the optimized protocol the preferred choice for multi-gram to kilogram campaigns.

Lead Optimization Campaigns Requiring Fine-Tuned Physicochemical Properties

In early-stage drug discovery, 4-(2,3-difluorophenyl)phenol offers a distinct predicted pKa (9.19±0.30) and LogP (3.6) profile that differs from other difluorophenylphenol isomers [1][2]. Researchers optimizing solubility, permeability, or off-target binding may find this specific regioisomer better aligned with target product profile requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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